N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide
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Overview
Description
N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide is an organic compound with the molecular formula C17H16N2OS This compound is characterized by the presence of a cyanomethyl group, a phenyl group, and a phenylsulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide involves its interaction with various molecular targets and pathways. The compound’s nitrile group can participate in electrophilic and nucleophilic reactions, while the phenylsulfanyl group can engage in coordination chemistry and radical reactions . These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-cyano-N-tosyl-sulfonamide: Known for its applications in synthetic chemistry.
N-(benzothiazol-2-yl)-2-cyanoacetamide: Used in the synthesis of heterocyclic compounds.
Ocfentanil: A fentanyl analog with significant pharmacological activity.
Uniqueness
N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide is unique due to its combination of a cyanomethyl group, a phenyl group, and a phenylsulfanyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and biological research.
Properties
IUPAC Name |
N-(cyanomethyl)-N-phenyl-2-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-14(21-16-10-6-3-7-11-16)17(20)19(13-12-18)15-8-4-2-5-9-15/h2-11,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHITDBMVNPZBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)C1=CC=CC=C1)SC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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